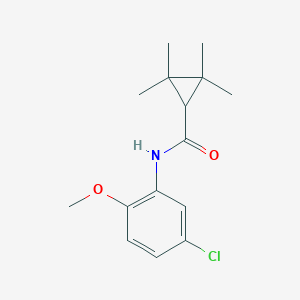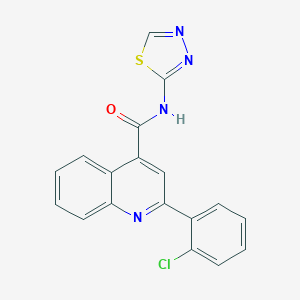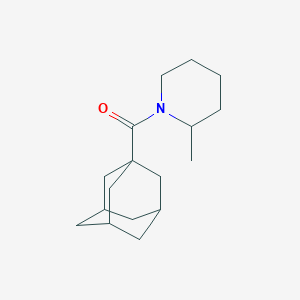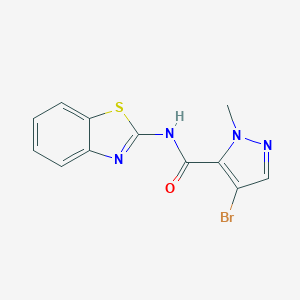![molecular formula C14H23NO3 B262237 N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide, also known as BOC-4-oxo, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to a class of compounds known as spirocyclic lactams, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. It has also been shown to inhibit the activation of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to contribute to its antitumor activity. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its antiviral and antibacterial activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. Another advantage is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for research on N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and viral infections. Another area of interest is its potential use as a tool for studying cellular processes involved in cell growth and proliferation. Finally, further studies are needed to better understand the mechanism of action of this compound and to identify potential side effects and toxicity issues.
Synthesis Methods
The synthesis of N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves the reaction of sec-butylamine with 4-oxo-1,3-dioxaspiro[4.5]decane-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with BOC anhydride to form the final compound, this compound. The overall yield of this synthesis method is reported to be around 60%.
Scientific Research Applications
N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In particular, this compound has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and lung cancer cells. It has also been shown to inhibit the replication of several types of viruses, including HIV, herpes simplex virus, and hepatitis B virus.
properties
Molecular Formula |
C14H23NO3 |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-butan-2-yl-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C14H23NO3/c1-3-10(2)15-13(17)11-9-12(16)18-14(11)7-5-4-6-8-14/h10-11H,3-9H2,1-2H3,(H,15,17) |
InChI Key |
RFWIMYBVPSDZCV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1CC(=O)OC12CCCCC2 |
Canonical SMILES |
CCC(C)NC(=O)C1CC(=O)OC12CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
![Ethyl 6-[(cyanomethyl)sulfanyl]-5-(diethylcarbamoyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B262165.png)


![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)


![N'-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-4-fluorobenzohydrazide](/img/structure/B262177.png)